molecular formula C25H24N6O2 B2628112 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 936563-87-0; 936563-96-1; 936563-96-1

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2628112
CAS No.: 936563-87-0; 936563-96-1; 936563-96-1
M. Wt: 440.507
InChI Key: XYFPWWZEPKGCCK-UHFFFAOYSA-N
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Description

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its potential therapeutic applications, particularly in the treatment of certain types of cancers. This compound is structurally characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is functionalized with various substituents that contribute to its biological activity.

Preparation Methods

The synthesis of 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves multiple steps, starting from readily available starting materials. One of the synthetic routes includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the reaction of 4-phenoxyphenyl boronic acid with a suitable pyrazole derivative through a Suzuki coupling reaction.

    Functionalization of the core: The intermediate product is then treated with formamide to introduce the amino group at the desired position.

    Coupling with piperidine: The functionalized pyrazolo[3,4-d]pyrimidine is then coupled with a piperidine derivative in the presence of a base such as cesium carbonate.

    Final modification:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its role in modulating biological pathways and as a tool for studying protein-ligand interactions.

    Medicine: The compound has shown promise as a therapeutic agent, particularly as an inhibitor of specific kinases involved in cancer progression. It has been studied for its efficacy in treating acute myeloid leukemia and mantle cell lymphoma.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, particularly kinases . The compound acts as an inhibitor of Bruton’s tyrosine kinase (BTK) and FLT3 kinase, which are involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and arrest the cell cycle in the G0/G1 phase, thereby preventing tumor growth.

Comparison with Similar Compounds

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is structurally similar to other kinase inhibitors, such as ibrutinib and CHMFL-FLT3-122 . it exhibits unique properties that distinguish it from these compounds:

    Selectivity: The compound demonstrates high selectivity for FLT3 kinase over other kinases, reducing the risk of off-target effects and associated toxicities.

    Potency: It has shown potent inhibitory activity against specific cancer cell lines, making it a promising candidate for targeted cancer therapy.

    Bioavailability: The compound exhibits good bioavailability, which is crucial for its effectiveness as an oral therapeutic agent.

Similar compounds include:

    Ibrutinib: A BTK inhibitor used for the treatment of B-cell malignancies.

    CHMFL-FLT3-122:

Properties

CAS No.

936563-87-0; 936563-96-1; 936563-96-1

Molecular Formula

C25H24N6O2

Molecular Weight

440.507

IUPAC Name

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)

InChI Key

XYFPWWZEPKGCCK-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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